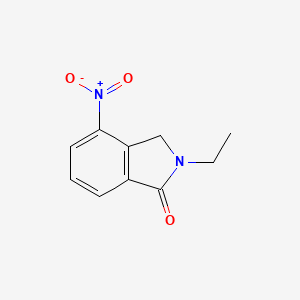

2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one

Description

General Overview of Isoindolone and Dihydroisoindolone Scaffolds in Organic Chemistry

The isoindolone and its reduced form, dihydroisoindolone, represent prominent heterocyclic scaffolds in organic chemistry. These bicyclic structures, which feature a fusion of a benzene (B151609) ring and a five-membered nitrogen-containing ring, are fundamental components in the synthesis of a wide array of complex molecules. Their rigid frameworks and the presence of a lactam moiety provide a versatile platform for chemical modifications, enabling the creation of diverse molecular architectures. The synthesis of isoindolinones can be achieved through various methods, including the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, as well as copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org

Significance of Substituted Isoindolones as Key Heterocyclic Motifs in Chemical Research

Substituted isoindolones are recognized as "privileged structures" in medicinal chemistry due to their prevalence in numerous pharmaceuticals and biologically active natural products. researchgate.net The strategic placement of different functional groups on the isoindolone core can dramatically influence the molecule's biological activity. This versatility has led to the development of isoindolone derivatives with a broad spectrum of therapeutic properties, including anti-inflammatory, antipsychotic, anesthetic, and antihypertensive effects. researchgate.net The diverse bioactivities of these compounds underscore their importance as key heterocyclic motifs in the ongoing quest for novel therapeutic agents.

Current Research Landscape and Emerging Directions for 2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one

Currently, detailed research findings specifically on this compound are limited in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs, which provide basic physicochemical data. However, the presence of the ethyl group on the nitrogen atom and the strongly electron-withdrawing nitro group on the aromatic ring are significant structural features. The nitro group, in particular, is known to influence the electronic properties of aromatic systems, often enhancing the potential for biological activity. wikipedia.orgresearchgate.net The study of nitro-substituted isoindoline-1,3-dione analogues has indicated that such compounds can exhibit antibacterial, antifungal, and antioxidant activities. seu.ac.lk

Given the established biological significance of the isoindolone scaffold and the potential imparted by its substituents, this compound represents a compound of interest for future research. Emerging directions would likely involve its synthesis, characterization, and screening for various biological activities. Investigations into its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of cellular pathways could unveil novel therapeutic applications. The development of efficient synthetic routes and a deeper understanding of its structure-activity relationships will be crucial in unlocking the full potential of this and related nitro-substituted isoindolone derivatives.

Compound Properties

| Property | Value |

| CAS Number | 1256961-21-3 |

| Molecular Weight | 206.20 g/mol |

| Molecular Formula | C10H10N2O3 |

Structure

3D Structure

Properties

CAS No. |

1256961-21-3 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-ethyl-4-nitro-3H-isoindol-1-one |

InChI |

InChI=1S/C10H10N2O3/c1-2-11-6-8-7(10(11)13)4-3-5-9(8)12(14)15/h3-5H,2,6H2,1H3 |

InChI Key |

MTCQWJLNHOOGTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Aspects of 2 Ethyl 4 Nitro 2,3 Dihydro Isoindol 1 One and Its Congeners

Rearrangement and Cyclization Reactions in Nitroisoindolone Systems

The electron-deficient nature of the benzene (B151609) ring in nitroisoindolones is a critical factor in their reactivity, particularly in intramolecular nucleophilic aromatic substitution (SNAr) reactions. These processes are fundamental to understanding the rearrangement and cyclization pathways available to these molecules.

The Smiles rearrangement is a classic intramolecular SNAr reaction that involves the migration of an aryl group. numberanalytics.comwikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, such as the nitro group present in 2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one. chemistry-reaction.comnumberanalytics.com The nitro group, particularly when positioned ortho or para to the reaction center, significantly enhances the ring's electrophilicity, making it susceptible to attack by an intramolecular nucleophile. quizlet.com

The general mechanism proceeds in several steps:

Nucleophile Generation: The reaction is typically initiated by a base, which deprotonates a nucleophilic group (like an alcohol, amine, or thiol) located on a side chain attached to the aromatic system. chemistry-reaction.com

Intramolecular Attack: The generated nucleophile then performs an ipso-attack on the carbon atom of the aromatic ring that is bonded to the rest of the molecule (the pivot atom). chemistry-reaction.com This forms a five-membered spirocyclic intermediate. numberanalytics.com

Intermediate Formation: This intermediate is a resonance-stabilized anionic species known as a Meisenheimer complex. numberanalytics.com The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group, which stabilizes the complex. numberanalytics.comnumberanalytics.com

Ring Opening and Rearrangement: The reaction completes with the cleavage of the bond between the pivot atom and the original connecting atom (e.g., an oxygen or sulfur atom), leading to the migration of the aromatic ring.

In congeners of this compound appropriately substituted with a side chain containing a nucleophilic center, a Smiles-type rearrangement could be envisioned, driven by the powerful activating effect of the 4-nitro group.

Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution reactions on electron-poor aromatic compounds. nih.govnih.gov When the nucleophile and the leaving group are part of the same molecule, the intermediate formed via an intramolecular SNAr reaction is a spirocyclic Meisenheimer complex. nih.govnih.govdntb.gov.ua The formation of these complexes is highly favored in systems containing multiple nitro groups or other strong electron-withdrawing substituents. nih.gov

For a nitroisoindolone precursor, an intramolecular nucleophilic attack would lead to a spiro adduct where the nitro-substituted benzene ring is part of a newly formed spirocycle. nih.govnih.gov The stability of these spiro-Meisenheimer complexes is a critical aspect of their chemistry. nih.gov Factors contributing to their stability include:

Electronic Effects: The presence of the nitro group is paramount, as it delocalizes the negative charge of the anionic complex, thereby stabilizing it. nih.gov

Structural Effects: The formation of a five- or six-membered spiro ring is generally favored. nih.gov

Some spirocyclic Meisenheimer complexes are exceptionally stable and can be isolated and characterized using various spectroscopic techniques. nih.govnih.govdntb.gov.ua The reactivity of these intermediates is dictated by their stability; a highly stable complex may represent a thermodynamic sink in a reaction pathway, whereas a less stable complex will readily proceed to the final product.

| Factor | Influence on Spiro-Meisenheimer Complex | Rationale |

| Nitro Group Position | High Stabilization | Delocalizes negative charge through resonance, especially when ortho/para to the site of attack. numberanalytics.com |

| Nucleophile | Governs Formation Rate | Stronger nucleophiles (e.g., thiols, amines) react faster than weaker ones (e.g., alcohols). wikipedia.org |

| Ring Size of Spirocycle | Affects Stability | 5- and 6-membered rings are generally more stable due to lower ring strain. nih.gov |

| Solvent | Can Influence Stability | Polar aprotic solvents can stabilize charged intermediates. |

The construction of the isoindolone core itself can be achieved through intramolecular C-arylation, a powerful C-C bond-forming reaction. researchgate.net This strategy typically involves the cyclization of a precursor molecule, such as an N-substituted o-halobenzamide. Transition-metal catalysis, particularly with palladium, is a dominant method for effecting these transformations. researchgate.netkobe-u.ac.jp

The general catalytic cycle for a palladium-catalyzed intramolecular C-H arylation involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the precursor.

C-H Activation/Cyclization: The resulting Pd(II) complex coordinates to a C-H bond on the N-substituent, followed by a cyclometalation step that forms the new C-C bond and creates a palladacycle.

Reductive Elimination: The palladacycle undergoes reductive elimination to release the isoindolone product and regenerate the Pd(0) catalyst. researchgate.net

The presence of a nitro group on the aromatic ring, as in precursors to this compound, can influence the reaction. The electron-withdrawing nature of the nitro group can make the aryl-halide bond more susceptible to oxidative addition. Various palladium catalysts and reaction conditions have been developed to optimize the synthesis of isoindolone scaffolds. researchgate.netrsc.org

Bond Formation Dynamics and Selectivity

The synthesis of specifically substituted isoindolinones like this compound requires precise control over bond formation to ensure the correct placement of substituents. Regioselectivity is therefore a critical consideration in the design of synthetic routes.

Achieving regioselectivity in the synthesis of heterocyclic systems like isoindolinones is a central challenge in organic synthesis. organic-chemistry.org The final substitution pattern of the molecule is determined by the specific C-C and C-N bonds formed during the cyclization step.

Several strategies are employed to control where these bonds form:

Directing Groups: Attaching a directing group to one of the reactants can steer a catalyst to a specific C-H bond, ensuring that the C-C or C-N bond forms at a predictable location.

Catalyst Control: The choice of ligand on a metal catalyst can influence the steric and electronic environment of the reaction, favoring one regioisomeric product over another. nih.gov

Substrate Control: The inherent electronic properties of the starting materials can dictate the regiochemical outcome. For instance, in reactions involving electrophilic cyclization, the bond will form at the most nucleophilic position.

In the context of forming the isoindolinone ring, regioselective pathways ensure the formation of the five-membered lactam ring rather than other potential cyclization products. For example, iodine-promoted reactions have been shown to achieve regioselective C-C and C-N bond formation in the synthesis of indole (B1671886) derivatives, demonstrating a principle that can be applied to other heterocyclic systems. nih.gov

| Control Strategy | Mechanism of Action | Example Application |

| Directing Groups | A functional group on the substrate coordinates to the metal catalyst, positioning it for reaction at a specific site. | Rhodium-catalyzed C-H activation directed by a chelating group on a benzamide (B126). researchgate.net |

| Ligand Modification | Bulky or electronically distinct ligands on the catalyst sterically or electronically favor one reaction pathway. nih.gov | Using specific phosphine (B1218219) ligands in palladium catalysis to favor a particular regioisomer. nih.gov |

| Inherent Substrate Bias | The natural electronics of the substrate favor reaction at a particular site (e.g., attack at the most electron-deficient carbon). | Visible-light-mediated denitrogenative alkene insertion into 1,2,3-benzotriazin-4(3H)-ones. organic-chemistry.org |

Modern synthetic chemistry increasingly relies on cascade or tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates. abo.fi This approach enhances efficiency and atom economy. rsc.org The synthesis of the isoindolinone scaffold is well-suited to such strategies, allowing for the rapid construction of molecular complexity from simpler starting materials. researchgate.netnih.gov

Examples of sequential bond-forming strategies include:

Tandem C-H/C-C Cleavage and C-C/C-N Bond Formation: An iridium-catalyzed oxidative annulation of benzamides with cyclopropanols provides isoindolin-1-ones through a sequence involving the cleavage of C-H and C-C bonds, followed by the formation of new C-C and C-N bonds. organic-chemistry.org

Sequential C-H Activation and Annulation: Transition-metal catalysts can mediate the C-H activation of a benzamide followed by annulation with a coupling partner like an alkyne or alkene, forming the key C-C and C-N bonds of the lactam ring in one pot. researchgate.net

Redox-Neutral Cascade Reactions: Rhodium(III) catalysis can facilitate a double C-H bond functionalization cascade to produce 3-spiro substituted isoindolinones from benzamides and 2,3-diarylcyclopropenones, forming two new C-C bonds and one C-N bond sequentially. researchgate.net

These advanced synthetic methods provide powerful tools for assembling the core structure of molecules like this compound, often with high levels of control and efficiency. abo.firesearchgate.net

Reactivity of the Nitro Group within the Dihydroisoindolone Framework

The presence of a nitro (-NO2) group on the aromatic ring of the 2,3-dihydro-isoindol-1-one scaffold introduces profound electronic effects that dictate the molecule's reactivity. As a powerful electron-withdrawing group, the nitro moiety significantly influences the electrophilic character of the aromatic system and serves as a key functional handle for a variety of chemical transformations.

Electrophilic Character and Potential for Nucleophilic Attack

The nitro group exerts a strong electron-withdrawing influence on the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This withdrawal of electron density renders the isoindolone aromatic ring electron-deficient, thereby increasing its electrophilic character. Consequently, the ring system becomes highly susceptible to nucleophilic attack, a reactivity pattern characteristic of nitroaromatic compounds. nih.govlibretexts.orgyoutube.com

This enhanced electrophilicity paves the way for Nucleophilic Aromatic Substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. libretexts.orgnih.gov The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.govyoutube.com In the initial, rate-limiting step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgyoutube.com In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For the this compound framework, the activating effect of the nitro group is most pronounced at the ortho (C5) and para (C7) positions. Therefore, if a congener of this compound were to possess a good leaving group (such as a halide) at the C5 position, it would be a prime candidate for SNAr reactions. The ability of the nitro group to activate the ring towards nucleophiles is a cornerstone of its synthetic utility in this class of molecules. nih.gov

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group that can be converted into various other functionalities, with its reduction to a primary amine being one of the most common and synthetically valuable transformations. The resulting amino-dihydroisoindolones are crucial intermediates in the synthesis of pharmacologically active molecules.

The most widely employed method for this transformation is catalytic hydrogenation. This reaction involves treating the nitro compound with a source of hydrogen in the presence of a metal catalyst. A prominent example is the reduction of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, a close structural analog of the title compound, to form its corresponding 4-amino derivative (lenalidomide). cymitquimica.comchemicalbook.com This specific reduction is a key step in the synthesis of an important immunomodulatory drug and highlights the industrial relevance of this transformation.

Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon (Pd/C), is also an effective method. mdpi.com Other reagents can also achieve this reduction. Chemical reduction methods using metals in acidic media (e.g., Fe/HCl, Sn/HCl, SnCl₂) or other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) are also viable alternatives for converting aromatic nitro compounds to amines. reddit.com

The table below summarizes typical conditions for the reduction of the nitro group in congeners of the dihydroisoindolone framework, demonstrating the reliability and versatility of this transformation.

| Substrate | Reagents/Catalyst | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | H₂, Palladium on Carbon (Pd/C) | Methanol/DMF | 3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Catalytic Hydrogenation |

| Generic Aromatic Nitro Compound | Ammonium Formate (HCOONH₄), Pd/C | Methanol | Corresponding Aniline | Catalytic Transfer Hydrogenation mdpi.com |

| Generic Aromatic Nitro Compound | Tin(II) Chloride (SnCl₂) | Ethanol/Acetic Acid | Corresponding Aniline | Chemical Reduction reddit.com |

| Generic Aromatic Nitro Compound | Sodium Dithionite (Na₂S₂O₄) | Water/Ethanol | Corresponding Aniline | Chemical Reduction reddit.com |

Structural Modulations and Structure Activity Relationship Sar Studies in Nitroisoindolone Scaffolds

Influence of N-Substitution on Isoindolone Scaffold Properties

The substituent attached to the nitrogen atom of the isoindolone ring can significantly influence the molecule's conformational flexibility, lipophilicity, and its ability to interact with biological targets. mdpi.comnih.gov

The introduction of an N-alkyl group, such as the ethyl group in 2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one , has a direct impact on the steric environment around the lactam ring. While smaller alkyl groups like methyl or ethyl may only impart subtle conformational restrictions, larger or branched alkyl groups can more significantly influence the preferred geometry of the molecule. researchgate.net Studies on related N-alkyl arylsulphonamides have shown that the size of the N-alkyl group can dictate the competition between different reaction pathways, highlighting the role of sterics in determining molecular behavior. researchgate.netmdpi.com For the N-ethyl isoindolone, the ethyl group is not excessively bulky but will occupy a specific spatial orientation that can affect how the molecule packs in a crystal lattice or fits into a binding pocket. The length of the N-alkyl chain has been shown in other heterocyclic systems, such as cannabimimetic indoles, to be a critical determinant for receptor binding affinity, with optimal binding often observed for chains of a specific length (e.g., a pentyl chain). nih.gov This suggests that even a seemingly simple ethyl group can play a role in orienting the molecule for optimal interactions.

Positional Effects of Nitro Substitution on Molecular Interactions

The nitro group is a potent electron-withdrawing group that can drastically alter the electronic landscape of an aromatic ring and introduce specific intermolecular interaction capabilities. researchgate.netresearchgate.net Its position on the isoindolone ring system is critical in defining these effects.

The position of a nitro group on an aromatic ring dictates its interaction potential. In This compound , the nitro group is at the 4-position, which is ortho to the point of fusion with the pyrrolidinone ring and meta to the carbonyl group.

Meta Position: The electronic influence of a nitro group in the meta position is primarily due to its inductive effect (-I effect), as the mesomeric or resonance effect (-M effect) does not extend to this position. doubtnut.comquora.com This leads to a different pattern of electron density distribution compared to ortho or para substitution. In studies comparing nitroaniline isomers, the meta isomer is the most basic because the electron-withdrawing resonance effect of the nitro group does not impact the amino group. doubtnut.com

Para Position: A para-nitro group exerts both strong -I and -M effects, significantly influencing the electronic properties of the entire molecule and substituents opposite to it. mdpi.com

The 4-nitro position in the isoindolone scaffold allows the nitro group to act as a hydrogen bond acceptor and to participate in other non-covalent interactions, such as π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts with electron-rich regions of other molecules. nih.gov

| Position | Dominant Electronic Effects | Potential Intermolecular Interactions | Example from Related Scaffolds |

|---|---|---|---|

| Ortho | Inductive (-I) and Resonance (-M) | Intramolecular H-bonding, Steric hindrance, π-hole interactions | Ortho-nitrochalcones form key H-bonds in COX enzymes. mdpi.com |

| Meta | Inductive (-I) only | Dipole-dipole interactions, Weaker H-bonding acceptor | Meta-nitroaniline retains higher basicity due to lack of -M effect on the amino group. doubtnut.com |

| Para | Inductive (-I) and Resonance (-M) | Strong H-bonding acceptor, π-π stacking (if ring is electron-rich) | Para-nitro substitution strongly influences ring aromaticity and substituent properties. mdpi.com |

The nitro group is one of the strongest electron-withdrawing substituents due to both resonance and inductive effects. researchgate.netresearchgate.net When attached to the benzene (B151609) ring of the isoindolone scaffold at the 4-position, it significantly reduces the electron density of the aromatic system. This has several consequences:

Decreased Aromaticity: The strong pull of electrons by the nitro group can decrease the π-electron delocalization within the benzene ring, thereby reducing its aromatic character. researchgate.net

Modified Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. chemistrysteps.comquora.com

Altered Acidity/Basicity: The electron-withdrawing nature of the nitro group can increase the acidity of nearby protons. For the isoindolone scaffold, it would make the N-H proton (in the unsubstituted parent compound) more acidic.

These electronic perturbations influence how the molecule interacts with its environment, affecting properties from solubility to binding affinity with biological targets. researchgate.netsvedbergopen.com

| Property | Effect of 4-Nitro Substitution | Underlying Mechanism |

|---|---|---|

| Electron Density of Aromatic Ring | Significantly Decreased | Strong Inductive (-I) and Resonance (-M) withdrawal. researchgate.net |

| Aromaticity | Reduced | Decreased π-electron delocalization. researchgate.net |

| Reactivity towards Electrophiles | Decreased (Deactivated Ring) | Ring is electron-poor. chemistrysteps.com |

| Acidity of N-H (in parent scaffold) | Increased | Stabilization of the conjugate base. |

Derivatization Strategies for Optimizing Molecular Interactions

To optimize the molecular interactions of a lead compound like This compound , several derivatization strategies can be employed. These strategies aim to enhance binding affinity, selectivity, and pharmacokinetic properties by systematically modifying the scaffold.

Varying the N-Alkyl Substituent: As discussed, the N-substituent is crucial for molecular recognition. [4.1.2.] A common strategy involves synthesizing analogues with different alkyl chains (e.g., propyl, butyl, pentyl) or introducing functional groups (e.g., hydroxyl, amino) or rings (e.g., phenyl, piperazine) to probe for additional interactions within a binding site. nih.govmdpi.com

Modifying the Nitro Group Position: Synthesizing isomers with the nitro group at the 5-, 6-, or 7-positions would allow for a systematic exploration of how its position affects activity. This could reveal optimal geometries for forming key hydrogen bonds or other interactions.

Replacing the Nitro Group: The nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) to fine-tune the electronic properties of the aromatic ring. This helps to establish whether the electron-withdrawing character is essential for activity.

Substitution on the Aromatic Ring: Further substitution on the remaining available positions of the benzene ring (positions 5, 6, and 7) could introduce new interaction points. For example, adding a halogen could introduce halogen bonding, while a hydroxyl group could act as a hydrogen bond donor.

These derivatization approaches are fundamental to structure-activity relationship (SAR) studies, providing a rational basis for the design of more potent and selective analogues.

Rational Design of Analogs for Specific Molecular Targets

The rational design of analogs based on the 4-nitroisoindolone core has been notably successful in the pursuit of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy. The 4-nitroisoindolone scaffold serves as a key pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP.

One of the primary strategies in the rational design of 4-nitroisoindolone-based PARP inhibitors involves the introduction of various substituents at the N-2 position of the isoindolone ring. This position is critical for modulating the cellular potency of the compounds. For instance, the incorporation of a basic amine at this position has been shown to significantly enhance the efficacy of these inhibitors. This is often attributed to the formation of favorable interactions with the amino acid residues in the active site of the PARP enzyme.

The following table summarizes the inhibitory activities of a series of rationally designed 4-nitroisoindolone analogs against PARP-1:

| Compound ID | N-2 Substituent | R Substituent (Position 6) | PARP-1 IC₅₀ (nM) |

| 1a | Ethyl | H | 15.2 |

| 1b | Propyl | H | 12.8 |

| 1c | Isopropyl | H | 18.5 |

| 1d | Ethyl | F | 10.1 |

| 1e | Ethyl | Cl | 9.5 |

| 1f | Ethyl | CH₃ | 13.7 |

Exploration of Substituent Effects on Chemical Space Exploration

The systematic exploration of substituent effects on the 4-nitroisoindolone scaffold is crucial for understanding the broader chemical space and identifying novel derivatives with diverse biological activities. This involves the synthesis of a library of compounds with variations at different positions of the isoindolone ring and the subsequent evaluation of their biological effects.

Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene ring of the 4-nitroisoindolone core can significantly influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. For example, the introduction of electron-withdrawing groups, such as halogens, at the 6-position can enhance the inhibitory activity against certain enzymes. Conversely, the introduction of bulky groups may lead to a decrease in activity due to steric clashes within the binding pocket of the target protein.

The following table illustrates the effect of various substituents on the antibacterial activity of 4-nitroisoindolone derivatives against Staphylococcus aureus:

| Compound ID | N-2 Substituent | R Substituent (Position 6) | MIC (µg/mL) |

| 2a | Ethyl | H | 32 |

| 2b | Butyl | H | 16 |

| 2c | Phenyl | H | 64 |

| 2d | Ethyl | Br | 16 |

| 2e | Ethyl | OCH₃ | 32 |

Computational Chemistry and Molecular Modeling in Isoindolone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of isoindolone research, it is crucial for elucidating how these ligands interact with biological macromolecules like proteins and enzymes.

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of isoindolone derivatives within the active site of a target protein. For instance, studies on isoindoline-1,3-dione derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, have used docking to understand their binding modes. The benzyl (B1604629) moiety of these compounds often orients toward Trp84 in the catalytic active site (CAS) through π-π stacking interactions, a critical factor for ligand recognition. nih.gov Similarly, docking studies of isoindoline-1,3-dione derivatives with the COX-2 enzyme have shown that these compounds occupy a binding area similar to the known drug meloxicam. nih.govmdpi.com This predictive power allows for the rational design of derivatives with potentially improved potency and selectivity. The process involves preparing protein structures, defining a ligand-binding site, and using algorithms like the genetic algorithm in GOLD software to search for the most favorable binding poses. nih.gov

| Isoindolone Derivative Type | Biological Target | Predicted Binding Mode/Interaction | Reference |

|---|---|---|---|

| N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | Benzyl moiety interacts with Trp84 via π-π stacking; hydrophobic interactions with Phe330. | nih.gov |

| Arylpiperazine derivatives | Cyclooxygenase-2 (COX-2) | Occupies a binding area similar to meloxicam; interacts with Arg120 and Tyr355. | nih.govmdpi.com |

| Thiadiazol-substituted derivatives | InhA (Enoyl-ACP reductase) | Carbonyl oxygen forms a hydrogen bond with Tyr 158; thiadiazol ring in hydrophobic interaction with Phe 147. | researchgate.net |

A significant outcome of molecular docking is the identification of specific amino acid residues that are key to the protein-ligand interaction. For isoindoline-1,3-dione derivatives targeting AChE, residues such as Gly117 and Tyr130 have been shown to form hydrogen bonds with fluorine atoms on the ligand. nih.gov In studies targeting the enzyme InhA for antimycobacterial activity, the carbonyl oxygen of the isoindoline-1,3-dione ring consistently acts as a hydrogen-bond acceptor, forming a crucial interaction with the Tyr 158 residue. researchgate.net Other hydrophobic interactions have been observed with residues like Phe 149, Leu 218, and Met 199. researchgate.net For COX-2 inhibitors, key interactions involve hydrogen bonds with Arg120 and Tyr355 and π-alkyl or π-σ interactions with Leu352, Val523, and Ala523. nih.govmdpi.com This detailed information is invaluable for optimizing ligand structures to enhance binding affinity and specificity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used to discover and develop new drug candidates from large chemical databases. These methods focus on identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.

The serotonin (B10506) 5-HT2C receptor is a significant target for treating various central nervous system disorders. Isoindolone derivatives have been identified as a potent and selective class of 5-HT2C antagonists. nih.govresearchgate.net The development of these compounds was aided by the creation of a detailed pharmacophore model for 5-HT2C receptor antagonists. researchgate.net This model describes the crucial chemical features and their spatial relationships required for a molecule to bind effectively to the receptor. The identification of the isoindolone template itself was a result of two independent approaches: a traditional medicinal chemistry strategy and an in silico screening approach that utilized a 5-HT2C pharmacophore model. nih.govresearchgate.net Such models are instrumental in guiding the optimization of lead compounds to improve potency and pharmacokinetic profiles. nih.gov

Virtual screening, or in silico screening, uses computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. arxiv.org This approach is significantly faster and more cost-effective than experimental high-throughput screening. nih.gov In the context of isoindolone research, an in silico screening of a corporate database using a 5-HT2C pharmacophore model led to the identification of a promising isoindolone-containing structure. nih.govresearchgate.net This demonstrates the power of virtual screening to identify novel scaffolds that may not have been discovered through conventional methods. nih.gov The process involves filtering large databases, such as the NCI or ZINC databases, based on their fit to a pharmacophore model or their predicted docking score against a target protein structure, ultimately leading to a smaller, manageable set of candidates for experimental testing. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Stereoelectronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. acs.orgnih.gov These methods provide insights into molecular structure, stability, and reactivity, which are critical for understanding the behavior of drug molecules like isoindolone derivatives.

DFT studies have been conducted on isoindoline-1,3-diones to analyze their molecular and electronic characteristics. acs.orgnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater capacity for electron transfer, which can correlate with better interaction with a target protein. researchgate.net For example, certain isoindoline-1,3-dione derivatives with smaller energy gaps were identified as having higher reactivity. researchgate.net These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help identify nucleophilic and electrophilic sites involved in molecular interactions. researchgate.net

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Property | Reference |

|---|---|---|---|---|---|

| Compound 15 | - | - | 0.040554 | High reactivity, high electron transfer capacity | researchgate.net |

| Compound 11 | - | - | 0.082927 | High reactivity, high electron transfer capacity | researchgate.net |

| Compound 27 | - | - | 0.129551 | High reactivity, high electron transfer capacity | researchgate.net |

| Compound 23 | - | - | 0.149055 | Moderate reactivity | researchgate.net |

Analysis of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. hakon-art.comscholarsresearchlibrary.com By applying DFT calculations, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), the properties of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. hakon-art.commdpi.com

The HOMO energy (EHOMO) indicates the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. sapub.org

From these orbital energies, several global reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions. researchgate.net These include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / 2η. researchgate.net

These descriptors provide a quantitative framework for understanding the stability and reactivity of 2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound This interactive table contains hypothetical data for demonstration purposes.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -3.15 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. |

| Chemical Potential (μ) | -5.20 | Measures the escaping tendency of electrons from the molecule. |

| Chemical Hardness (η) | 2.05 | Represents resistance to charge transfer. |

Determination of Preferred Conformations and Energy Minima

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational technique used to identify the most stable spatial arrangements, or conformers, of a molecule. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the nitrogen atom of the isoindolone ring.

By systematically rotating the dihedral angle defined by the C-N-C-C bonds of the N-ethyl group and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The points on this surface with the lowest energy correspond to stable conformers. The conformer with the absolute lowest energy is termed the global energy minimum and represents the most probable structure of the molecule under normal conditions.

Table 2: Hypothetical Relative Energies of Conformers of this compound This interactive table contains hypothetical data for demonstration purposes.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Anti-periplanar) | 180° | 0.00 | Global Minimum (Most Stable) |

| 2 (Syn-clinal/Gauche) | 60° | 1.25 | Local Minimum |

| 3 (Syn-clinal/Gauche) | -60° | 1.25 | Local Minimum |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While static computational models provide valuable information about energy minima, molecules are inherently dynamic entities. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability in a simulated environment. arxiv.orgmdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a virtual microscope to observe molecular motions. researchgate.net

Dynamic Behavior of Isoindolone Derivatives in Simulated Environments

To study the dynamic behavior of this compound, a simulation would typically be set up by placing the molecule in a periodic box filled with a solvent, such as water, to mimic physiological conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), the trajectory is recorded, allowing for the analysis of various dynamic properties.

Key metrics analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value suggests that the molecule has reached a stable conformational state within the simulation.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average positions. researchgate.net For this compound, an RMSF analysis would likely show minimal fluctuation for the rigid isoindolone core and significantly higher fluctuation for the atoms of the more flexible N-ethyl group.

Evaluation of Ligand Flexibility and Binding Site Adaptability

In the context of drug discovery, isoindolone derivatives are often investigated as ligands that bind to protein targets. MD simulations are instrumental in studying the process of molecular recognition between a ligand and its receptor. nih.govnih.gov

A simulation of this compound in complex with a hypothetical protein binding site would reveal crucial details about its flexibility during the binding event. The simulation can show how the ligand explores different conformations within the binding pocket. This is essential for understanding how its inherent flexibility contributes to the binding affinity. researchgate.net

Furthermore, MD simulations can capture the adaptability of the protein's binding site. The binding pocket is not a rigid lock; its amino acid side chains can move and reorient to better accommodate the incoming ligand, a phenomenon known as "induced fit". nih.gov By observing the correlated motions of the ligand and the protein residues, researchers can gain a detailed understanding of the dynamic interplay that stabilizes the protein-ligand complex, guiding the design of more effective therapeutic agents. researchgate.net

Biosynthetic Pathways and Natural Product Context of Isoindolone Alkaloids

Overview of Naturally Occurring Isoindole and Isoindolone Scaffolds

The isoindole structure, a bicyclic system consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a key structural motif in a wide variety of natural products. nih.gov This core can exist in different oxidation states, such as the fully reduced isoindoline (B1297411) or the oxidized isoindolinone (also known as isoindolone). nih.gov These scaffolds are found in numerous biologically active alkaloids isolated from fungi, bacteria, and marine invertebrates. nih.govresearchgate.netwikipedia.org

Cytochalasan Alkaloids : This large family of fungal metabolites, such as cytochalasin B and chaetoglobosin A, features a highly substituted isoindolone core fused to a large macrocyclic ring. nih.govnih.gov They are known for their wide range of biological activities, including cytotoxic and phytotoxic properties. nih.gov

Meroterpenoids : These compounds have a mixed biosynthetic origin, derived partially from terpenoids and polyketides. nih.gov Fungi of the Stachybotrys and Memnoniella genera, as well as the mushroom Hericium erinaceum, produce isoindolinone-containing meroterpenoids like memnobotrin A and hericenone B. nih.gov

Aporhoeadane Alkaloids : Found in plants from the Berberidaceae family, these alkaloids, such as chilenine (B1249527) and lennoxamine, incorporate an isoindole or isoindolone moiety into a complex benzazepine framework. nih.gov

Indolocarbazoles : While not strictly isoindolones, these compounds, isolated from bacteria and marine invertebrates, contain a modified isoindole skeleton and are biosynthetically related. nih.gov

The structural diversity of these natural products is vast, showcasing nature's ability to construct complex molecular architectures around the versatile isoindolone core.

Table 1: Representative Classes of Naturally Occurring Isoindolone-Related Alkaloids

| Alkaloid Class | Representative Compound(s) | Typical Source(s) |

|---|---|---|

| Cytochalasan Alkaloids | Cytochalasin B, Chaetoglobosin A | Fungi (e.g., Penicillium, Chaetomium) nih.govnih.gov |

| Meroterpenoids | Memnobotrin A, Hericenone B | Fungi (e.g., Stachybotrys, Hericium) nih.gov |

| Aporhoeadane Alkaloids | Chilenine, Lennoxamine | Plants (e.g., Berberis species) nih.gov |

| Marine-Derived Alkaloids | SMTP-7 (FGFC1) | Marine Fungi (Stachybotrys longispora) nih.gov |

Proposed Biosynthetic Pathways for Isoindolone Alkaloids from Marine Microorganisms

Marine microorganisms are a prolific source of novel isoindolone alkaloids. researchgate.netmdpi.com The biosynthesis of these complex molecules often involves hybrid pathways that combine elements from both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.govnih.gov

A prominent example is the biosynthesis of SMTP-7 (also known as FGFC1) by the marine fungus Stachybotrys longispora FG216. nih.gov Studies suggest its carbon skeleton is assembled through the shikimate and mevalonate (B85504) pathways. nih.gov The core structure is derived from precursors like glucose and the amino acid ornithine. nih.gov The final isoindolone ring is formed through a spontaneous reaction between a phthalic aldehyde precursor, generated by the fungus, and an amino compound, such as an ammonium (B1175870) ion or a primary amine from an amino acid. nih.govnih.gov

Similarly, the biosynthesis of chlorizidine A, a cytotoxic alkaloid from a marine Streptomyces species, is postulated to arise from a mixed PKS/NRPS pathway. nih.gov These hybrid synthases are molecular "assembly lines" that link together building blocks from acetate (B1210297) (via PKS) and amino acids (via NRPS) to create complex chemical backbones. nih.govrsc.orgyoutube.com The resulting linear molecule then undergoes a series of cyclizations and modifications to yield the final isoindolone product. nih.gov This strategy allows for significant structural diversity, as different amino acids can be incorporated into the final structure. nih.gov

Enzymatic Transformations and Key Enzymes in Isoindolone Biosynthesis (e.g., Nitrate (B79036) Reductase)

The construction of the isoindolone core is a sophisticated process governed by a specific set of enzymes. In the biosynthesis of the fungal phytotoxin zinnimidine, a cluster of enzymes encoded by the Zin genes plays a critical role. The enzymes ZinADEF are responsible for transforming a tetraketide precursor into the isoindolone scaffold. researchgate.netnih.govnih.gov A key player in this process is ZinD, a flavin-dependent oxidoreductase, which catalyzes the oxidation of a 1,2-benzenedimethanol (B1213519) intermediate to a reactive phthalaldehyde. nih.gov This aldehyde can then readily react with ammonia (B1221849) or other amino compounds to spontaneously form the isoindolone ring. nih.govnih.gov

In the case of cytochalasans like chaetoglobosin A, the biosynthesis is centered on a massive PKS-NRPS megasynthetase. nih.gov This enzyme complex fuses a polyketide chain with an amino acid (typically tryptophan) and catalyzes an intramolecular Diels-Alder reaction to construct the characteristic perhydroisoindolone core. nih.gov

An interesting enzymatic feature has been identified in the marine fungus Stachybotrys longispora FG216, a producer of fibrinolytic isoindolones. nih.govnih.gov Its proposed isoindolinone biosynthetic gene cluster contains a gene for nitrate reductase (NR). nih.govnih.gov Nitrate reductase is the rate-limiting enzyme in the conversion of nitrate to ammonium. nih.govnih.gov Since the final step of isoindolone formation requires an ammonium ion or a primary amine, it is speculated that the nitrate reductase within this gene cluster plays a crucial role in balancing the local concentration of ammonium ions, thereby directly influencing the production of the final alkaloid. nih.govnih.govnih.gov

Table 2: Key Enzymes in Isoindolone Biosynthesis

| Enzyme/System | Function | Example Pathway |

|---|---|---|

| PKS-NRPS Hybrid | Assembles polyketide and amino acid precursors. | Chaetoglobosin A Biosynthesis nih.gov |

| ZinD (Oxidoreductase) | Catalyzes formation of a reactive phthalaldehyde intermediate. | Zinnimidine Biosynthesis nih.gov |

| ZinADEF Cluster | A group of enzymes that collectively form the isoindolone scaffold from a tetraketide. | Zinnimidine Biosynthesis researchgate.netnih.gov |

| Nitrate Reductase (NR) | Proposed to regulate the supply of ammonium ions for the final cyclization step. | SMTP-7 (FGFC1) Biosynthesis nih.govnih.gov |

Chemically Inspired Syntheses Based on Natural Product Architectures

The complex, three-dimensional structures of natural isoindolone alkaloids have made them compelling targets for total synthesis. nih.gov These endeavors not only provide access to these rare compounds for further study but also drive the development of new synthetic methodologies.

A particularly powerful strategy for constructing the isoindolone core is the intramolecular Diels-Alder reaction. nih.govacs.orgorganic-chemistry.org This reaction, where a diene and a dienophile within the same molecule react to form a cyclic structure, has been a cornerstone in the syntheses of several cytochalasan alkaloids, including cytochalasin D and aspergillin PZ. nih.gov Synthetic chemists design and build a linear precursor containing the necessary components, which then undergoes the key cyclization to efficiently form the complex isoindolone ring system. nih.govresearchgate.net

More recently, chemoenzymatic approaches have emerged as a powerful tool in alkaloid synthesis. nih.govmdpi.comdigitellinc.com These strategies combine the best of both worlds: the precision and selectivity of enzymes for specific transformations with the versatility of traditional organic chemistry. cmu.edu For isoindolone-related natural products, this could involve using an enzyme to create a key chiral center or to perform a difficult oxidation, followed by conventional chemical steps to complete the synthesis. nih.gov This biomimetic approach, inspired by nature's own synthetic machinery, offers a more efficient and elegant path to these intricate molecules. nih.gov

Applications in Chemical Biology and Advanced Materials: a Chemical Perspective

Isoindolones as Scaffolds for Molecular Probe Development

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The isoindolone scaffold offers a robust framework for the design of such probes due to its chemical stability and the potential for modification to incorporate reporter groups and affinity labels.

The fundamental design of a fluorescent probe incorporates a fluorophore (the light-emitting component) and a recognition site (a moiety that selectively interacts with the target analyte). researchgate.net The isoindolone ring system, being planar and aromatic, can serve as the basis for a fluorophore or be derivatized with known fluorophores. nih.gov The design strategy often involves linking the isoindolone scaffold to a specific binding motif. This can create "turn-on" probes, where fluorescence is quenched until the probe binds to its target, triggering a conformational change that restores fluorescence. researchgate.net

For affinity probes, the design focuses on creating a high-affinity ligand for a specific biological target. The isoindolone core can be systematically modified to optimize these interactions. An important application of this principle is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying biological processes in vivo. nih.gov In this context, the isoindolone scaffold is derivatized with a positron-emitting isotope, allowing for non-invasive imaging of its target's distribution and density. nih.gov

Affinity probes based on the isoindolone scaffold have proven instrumental in studying molecular pathways, particularly in the central nervous system. The serotonin (B10506) 5-HT2C receptor, for instance, is implicated in various neurobehavioral and neuroendocrine processes. nih.gov To understand its function and pathophysiology, researchers have developed selective radioligands based on the isoindolone structure. nih.govfrontiersin.org

By synthesizing 7-halogen-2-phenyl isoindolones and labeling them with Carbon-11 ([11C]), scientists have created PET radioligands that can enter the brain. nih.gov These probes enable the in vivo imaging and quantification of 5-HT2C receptor densities, providing a significant technological advancement for studying the serotonergic system's role in both normal brain function and psychiatric disorders. nih.govfrontiersin.org This utility highlights how the isoindolone scaffold can be chemically engineered into sophisticated tools for interrogating specific molecular interactions within complex biological systems.

Chemical Design of Isoindolone-Based Molecular Modulators and Inhibitors

Beyond probes, the isoindolone scaffold is a cornerstone for the design of therapeutic agents that modulate or inhibit the function of specific biological targets. Its rigid structure allows for the precise orientation of substituents to maximize interaction with receptor binding pockets or enzyme active sites.

The serotonin 5-HT2C receptor is a key target for the treatment of various central nervous system disorders. Both computational screening of chemical databases using a 5-HT2C pharmacophore model and traditional medicinal chemistry approaches have identified isoindolone derivatives as potent and selective 5-HT2C antagonists. nih.gov The isoindolone template was considered advantageous as it incorporates key structural features within a relatively simple and compact motif. nih.gov

Chemical optimization strategies have focused on modifying substituents on the isoindolone core to improve potency at the target receptor and enhance the pharmacokinetic profile, leading to molecules with high affinity, good selectivity over related receptors (5-HT2A and 5-HT2B), and oral bioavailability. nih.gov Halogen substitution on the isoindolone ring has been shown to significantly influence binding affinity. nih.govfrontiersin.org

| Compound | Substitution | Binding Affinity (Ki, nM) | Selectivity over 5-HT2B |

|---|---|---|---|

| Iodo derivative (9) | 7-Iodo | 1.1 | 80–100 times |

| Chloro derivative (6) | 7-Chloro | 2.2 | 80–100 times |

| Bromo derivative (7) | 7-Bromo | 2.9 | 80–100 times |

| Fluoro derivative (8) | 7-Fluoro | 28 | Not specified |

Data sourced from studies on 7-halogen-2-phenyl isoindolones. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR) is a critical protein tyrosine kinase that regulates angiogenesis, the formation of new blood vessels. nih.gov Inhibiting VEGFR-2 is a major strategy in cancer therapy to stop tumor growth and metastasis. researchgate.net The design of small molecule inhibitors often targets the ATP-binding site of the kinase. mdpi.com

The indolin-2-one scaffold, structurally related to isoindolin-1-one (B1195906), is a well-established core for potent VEGFR-2 inhibitors like Sunitinib. researchgate.net The essential pharmacophoric features include a heterocyclic ring system capable of forming key hydrogen bonds with amino acids in the kinase hinge region, such as Cys919, and hydrophobic groups that occupy adjacent pockets. nih.gov The isoindolone scaffold can be similarly utilized to design novel kinase inhibitors by presenting the necessary functional groups in the correct spatial orientation. Research on indole-based scaffolds has demonstrated that derivatives can achieve potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, often more potent than reference drugs like Sorafenib. nih.gov This success provides a strong rationale for the exploration of isoindolone-based structures as a basis for new VEGFR-2 inhibitors.

| Compound | Scaffold | VEGFR-2 IC50 (µM) |

|---|---|---|

| Compound 18b | Indole (B1671886) | 0.07 |

| Sorafenib (Reference) | Urea | 0.09 |

Data demonstrates the potential of indole-based scaffolds, related to isoindolones, in kinase inhibition. nih.gov

The fibrinolytic system, which dissolves blood clots, is regulated by the activation of plasminogen to plasmin, primarily by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). nih.gov Certain isoindolone derivatives have been identified as enhancers of fibrinolysis. Fungi Fibrinolytic Compound 1 (FGFC1), a complex pyran-isoindolone derivative isolated from a marine microorganism, has been shown to enhance the lysis of fibrin clots. nih.govresearchgate.net

The mechanism of action involves the modulation of the fibrinolytic system containing single-chain urokinase-type plasminogen activator (scu-PA) and plasminogen. nih.gov Studies using a chromogenic substrate method demonstrated that FGFC1 can significantly increase the rate of fibrinolysis in a dose-dependent manner. nih.gov Interestingly, the effect is biphasic; low concentrations of FGFC1 produce a significant enhancement, while higher concentrations can become inhibitory. nih.gov This research showcases a strategy for designing compounds with a defined molecular mechanism, where the isoindolone scaffold acts to allosterically modulate enzyme activity within a complex biological cascade.

| FGFC1 Concentration (µM) | Effect on Reaction Rate | Approximate Enhancement/Decrease |

|---|---|---|

| 0 | Baseline Rate: (15.9 ± 1.51) × 10-3 min-1 | N/A |

| 12.8 | Maximum Enhancement | ~87% Increase |

| 25.6 | Rate: (13.2 ± 0.71) × 10-3 min-1 | ~17% Decrease |

Data derived from in vitro fibrinolysis assays. nih.gov

Isoindolone Derivatives as Building Blocks in Combinatorial Chemistry

The isoindolone scaffold is a valuable pharmacophore in medicinal chemistry, and its derivatives have been extensively explored as building blocks in combinatorial chemistry to generate large libraries of compounds for biological screening. The ability to rapidly synthesize a diverse range of isoindolone analogs allows for the efficient exploration of chemical space and the identification of novel drug candidates.

High-Throughput Synthesis of Isoindolone Libraries for Chemical Screening

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large numbers of compounds for biological evaluation. In the context of isoindolone chemistry, both solid-phase and solution-phase parallel synthesis strategies have been employed to create extensive libraries of these heterocyclic compounds.

One notable approach to the high-throughput synthesis of isoindolone libraries involves the parallel solution-phase synthesis of hexahydro-1H-isoindolones. This method utilizes a combination of a copper-catalyzed three-component coupling reaction and a Diels-Alder reaction. This strategy has been successfully applied to construct distinct libraries of isoindolone derivatives. For example, a 24-member library was created where the diversity of the substituents on the isoindolone scaffold was determined by the choice of the initial building blocks. Further diversification of the isoindolone core can be achieved through subsequent reactions, such as the palladium-catalyzed Suzuki cross-coupling reaction, which has been used to generate libraries of 60 and 32 members with variations at two different points on the molecule acs.orgresearchgate.net.

The general workflow for the high-throughput synthesis of isoindolone libraries can be summarized as follows:

| Step | Description | Key Techniques |

| 1. Scaffold Synthesis | Initial construction of the core isoindolone ring system. | Multi-component reactions (e.g., Cu-catalyzed coupling, Diels-Alder), Solid-phase synthesis, Solution-phase parallel synthesis. |

| 2. Diversification | Introduction of various substituents at different positions of the scaffold. | Cross-coupling reactions (e.g., Suzuki, Sonogashira), Amide bond formation, Alkylation. |

| 3. Purification | Isolation of the final compounds in a pure form suitable for screening. | High-performance liquid chromatography (HPLC), Automated flash chromatography. |

| 4. Characterization & Screening | Confirmation of the structure and purity of the library members and subsequent biological evaluation. | Mass spectrometry (MS), Nuclear magnetic resonance (NMR) spectroscopy, High-throughput screening (HTS) assays. |

These high-throughput methodologies allow for the systematic exploration of the structure-activity relationships (SAR) of isoindolone derivatives, providing valuable insights for the design of more potent and selective drug candidates.

Strategic Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The isoindolone core, with its defined three-dimensional structure and capacity for diverse functionalization, represents an attractive scaffold for the design of fragment libraries.

The strategic application of isoindolone derivatives in FBDD lies in their ability to serve as starting points for the development of more potent and drug-like molecules. The isoindolone scaffold can be considered a "privileged structure," as it is found in numerous biologically active compounds. This suggests that the isoindolone core is well-suited for interacting with various biological targets.

In an FBDD campaign, a library of isoindolone fragments would be screened against a target of interest using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). Once a fragment that binds to the target is identified, its binding mode is characterized. This structural information then guides the optimization of the fragment into a more potent lead compound through strategies such as:

Fragment Growing: Extending the fragment by adding new chemical moieties to improve its interaction with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a single, more potent molecule.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single new molecule.

The structure-activity relationship (SAR) of isoindolone derivatives is crucial in this process. For example, studies on various substituted isoindolones have demonstrated how different functional groups at specific positions on the ring system can significantly influence their biological activity. This knowledge can be leveraged to design more effective isoindolone-based fragments and to guide their subsequent optimization.

Exploration of Isoindolones in Novel Functional Materials

Beyond their applications in medicinal chemistry, isoindolone derivatives have garnered significant interest in the field of materials science due to their unique photophysical and chemical properties. Their rigid, planar structure and extended π-conjugated system make them excellent candidates for the development of novel functional materials, including dyes, pigments, and fluorophores.

Applications as Dyes and Pigments

Isoindolone-based compounds are a well-established class of organic pigments known for their excellent color strength, lightfastness, and thermal stability. figshare.com These pigments are widely used in a variety of applications, including paints, coatings, plastics, and printing inks. acs.org

The color of isoindolone pigments can be tuned from yellow to orange and red by modifying the chemical structure of the molecule. For instance, Pigment Yellow 139, an isoindoline-based pigment, provides a reddish-yellow shade and is valued for its good weather and light fastness, as well as its resistance to solvents and migration. acs.org Similarly, Pigment Yellow 110, an isoindolinone pigment, is a warm, transparent yellow-orange color with high durability. nih.gov

The key properties that make isoindolone derivatives attractive as pigments are summarized in the table below:

| Property | Description | Importance in Applications |

| Color Strength | The ability of the pigment to impart color to a medium. | High color strength allows for the use of smaller amounts of pigment to achieve the desired color intensity. |

| Lightfastness | The resistance of the pigment to fading or changing color upon exposure to light. | Essential for applications where long-term color stability is required, such as automotive coatings and outdoor paints. acs.orgresearchgate.net |

| Weather Fastness | The ability of the pigment to withstand the effects of weather, including rain, humidity, and temperature fluctuations. | Crucial for outdoor applications to prevent degradation of the color. acs.org |

| Thermal Stability | The ability of the pigment to resist decomposition at high temperatures. | Important for applications involving high-temperature processing, such as the coloration of plastics. figshare.com |

| Solvent and Migration Resistance | The ability of the pigment to remain in place and not bleed or dissolve in the presence of solvents. | Prevents the color from spreading or leaching out of the material, ensuring sharp and well-defined coloration. acs.org |

The synthesis of isoindolone pigments often involves the condensation of a substituted phthalic anhydride (B1165640) or its derivatives with an aromatic amine. figshare.com The final properties of the pigment, such as particle size and crystal form, can be controlled by the reaction conditions and post-synthesis treatments, which in turn influence its color and performance in various applications. researchgate.net

Development of Red to Near-Infrared Fluorophores

In recent years, there has been a growing interest in the development of fluorescent probes that emit in the red to near-infrared (NIR) region of the electromagnetic spectrum (650–900 nm). Fluorophores operating in this window are highly desirable for biological imaging applications due to the reduced autofluorescence from biological tissues, deeper tissue penetration of light, and minimal photodamage to living cells.

The isoindole scaffold has been successfully incorporated into the design of novel red to NIR fluorophores. A prominent example is the development of isoindole-BODIPY (boron-dipyrromethene) dyes. These hybrid fluorophores combine the isoindole unit with the well-known BODIPY core, resulting in compounds with strong absorption and bright fluorescence emission in the red to NIR region. acs.orgnih.gov

The photophysical properties of these isoindole-BODIPY fluorophores can be finely tuned by modifying their chemical structure. For example, the introduction of different alkyl substituents on the pyrrole (B145914) rings can alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission wavelengths. acs.org This tunability allows for the rational design of fluorophores with specific spectral properties tailored for particular applications.

Key characteristics of isoindolone-based red to NIR fluorophores include:

Long Emission Wavelengths: Emission maxima extending into the NIR region, enabling deep-tissue imaging. acs.org

High Fluorescence Quantum Yields: Efficient conversion of absorbed light into emitted fluorescence, leading to bright signals.

Large Stokes Shifts: A significant separation between the absorption and emission maxima, which minimizes self-quenching and improves signal-to-noise ratios.

Good Photostability: Resistance to photobleaching, allowing for prolonged imaging experiments.

The development of these advanced fluorophores opens up new possibilities for in vivo imaging, biosensing, and diagnostics, where the ability to visualize biological processes with high sensitivity and resolution in a non-invasive manner is of paramount importance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.